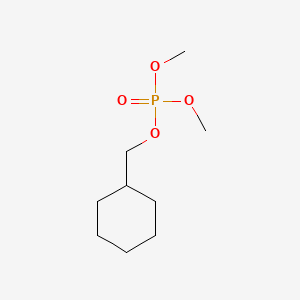
Cyclohexylmethyldimethylphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexylmethyldimethylphosphate is an organophosphorus compound with the molecular formula C10H21O4P It is characterized by the presence of a cyclohexyl group, a methyl group, and two dimethylphosphate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexylmethyldimethylphosphate can be synthesized through several methods. One common approach involves the reaction of cyclohexylmethanol with dimethylphosphoryl chloride in the presence of a base such as pyridine. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, including temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Cyclohexylmethyldimethylphosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound oxide.
Reduction: Reduction reactions can convert the compound into cyclohexylmethyldimethylphosphine.
Substitution: Nucleophilic substitution reactions can replace the dimethylphosphate groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydride and alkyl halides are employed in substitution reactions.
Major Products
The major products formed from these reactions include this compound oxide, cyclohexylmethyldimethylphosphine, and various substituted derivatives.
Scientific Research Applications
Cyclohexylmethyldimethylphosphate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: this compound is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of cyclohexylmethyldimethylphosphate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved in its action include phosphorylation and dephosphorylation processes, which are critical for regulating cellular functions.
Comparison with Similar Compounds
Similar Compounds
- Cyclohexylmethylphosphate
- Dimethylphosphoric acid
- Cyclohexylphosphonic acid
Uniqueness
Cyclohexylmethyldimethylphosphate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C9H19O4P |
|---|---|
Molecular Weight |
222.22 g/mol |
IUPAC Name |
cyclohexylmethyl dimethyl phosphate |
InChI |
InChI=1S/C9H19O4P/c1-11-14(10,12-2)13-8-9-6-4-3-5-7-9/h9H,3-8H2,1-2H3 |
InChI Key |
OGTXONYQPOFHEB-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(OC)OCC1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-Methyl-1-(pyridine-3-carbonyl)pyrrolidin-2-yl]methanaminedihydrochloride](/img/structure/B15319512.png)
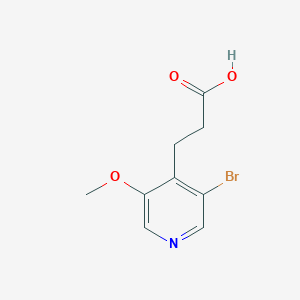
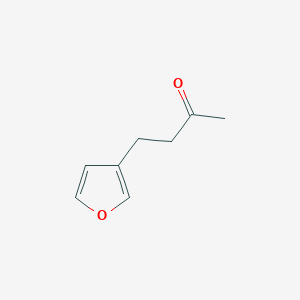
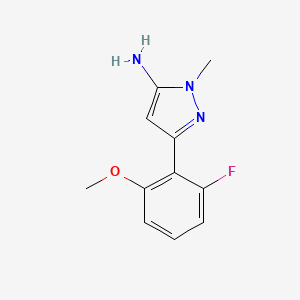
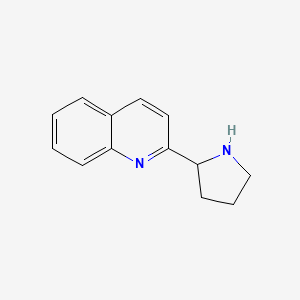
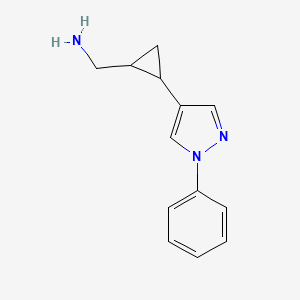
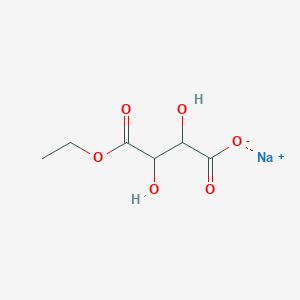
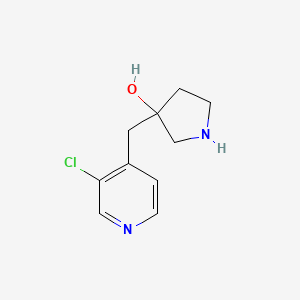
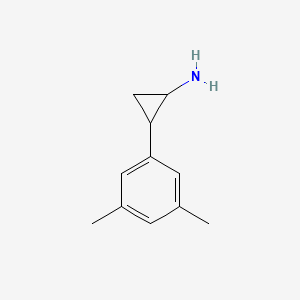

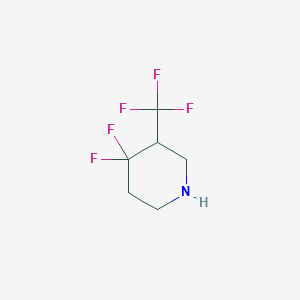
![1-[1-(6-Methoxynaphthalen-2-yl)cyclopropyl]ethan-1-ol](/img/structure/B15319623.png)


